N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine
Description
Properties
CAS No. |
155637-51-7 |
|---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
N-pyridin-4-yl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C12H9N3O/c1-2-4-11-10(3-1)12(15-16-11)14-9-5-7-13-8-6-9/h1-8H,(H,13,14,15) |
InChI Key |
XLRRBYUEMIWKOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Oxime Intermediates
In, the synthesis of 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine (10 ) begins with the formation of an oxime intermediate (8 ) from N-(4-hydroxy-5-propionylphenyl)acetamide (7 ). Treatment with hydroxylamine hydrochloride in ethanol/water facilitates oxime formation, followed by cyclization using DMF-DMA to yield the isoxazole ring. This method highlights the critical role of hydroxylamine in constructing the isoxazole heterocycle, a step adaptable for introducing substituents at position 3.
Ring Expansion Strategies
Recent work in demonstrates the use of molybdenum hexacarbonyl (Mo(CO)6) to mediate ring expansion of isoxazole derivatives into pyridones. While this method targets dihydropyridones, the reactivity of isoxazole intermediates suggests potential applications in benzo[d]isoxazole synthesis. For example, methyl 2-(isoxazol-5-yl)-3-oxopropanoates undergo reductive ring opening to enamines, which cyclize to form pyridones. Adapting this strategy could enable the incorporation of pyridinyl groups during ring formation.
Integrated Synthetic Routes
Route 1: Sequential Cyclization and Coupling
-
Benzo[d]isoxazole Formation :
-
Pyridinyl Coupling :
-
React 10 with 4-fluoropyridine under NAS conditions (e.g., K2CO3, DMF, 100°C) to replace the methoxy group with pyridin-4-ylamine.
-
Data Table 1: Representative Reaction Conditions
Route 2: Direct Amination During Cyclization
Incorporating the pyridin-4-yl group during isoxazole ring formation could streamline synthesis. For example:
-
Prepare a precursor with a pyridin-4-ylamino substituent adjacent to a ketone group.
-
Perform cyclization with hydroxylamine to form the isoxazole ring, concurrently positioning the pyridinyl group at C3.
This method mirrors the synthesis of isoxazolo[4,5-b]pyridines in, where intramolecular cyclization displaces nitro groups.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions: N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzisoxazole ring and the pyridinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted benzisoxazole and pyridinyl derivatives.
Scientific Research Applications
Chemistry: N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents.
Medicine: this compound is investigated for its potential use in treating neurological disorders, infections, and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs differ in substituents on the benzo[d]isoxazol-3-amine scaffold, altering physical and electronic characteristics:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Observations :
- Biphenyl-4-yl substitution confers better sEH inhibition (IC50 = 740 nM) than biphenyl-3-yl (IC50 = 960 nM), suggesting positional sensitivity .
Q & A
Q. What synthetic methodologies are available for constructing the benzo[d]isoxazol-3-amine core, and how can N-(pyridin-4-yl) substitution be introduced?
The benzo[d]isoxazol-3-amine scaffold is typically synthesized via cyclization of o-hydroxybenzaldehyde derivatives with hydroxylamine, followed by functionalization. For N-(pyridin-4-yl) substitution, transannulation reactions using aryl methyl ketones and enaminones in the presence of I-DMSO have been reported. This method forms two C-N bonds and a C-C bond in one pot, enabling direct pyrimidine ring formation . Alternative routes include nucleophilic aromatic substitution of halogenated benzo[d]isoxazole precursors with 4-aminopyridine derivatives.
Q. How can the purity and structural integrity of N-(pyridin-4-yl)benzo[d]isoxazol-3-amine be validated in synthetic workflows?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation requires H NMR and C NMR to verify aromatic proton environments (e.g., pyridine H-2/H-6 at δ 8.5–8.7 ppm) and carbonyl/amine functionalities. High-resolution mass spectrometry (HRMS-ESI) should confirm the molecular ion peak (e.g., [M+H] at m/z 240.0874 for CHNO) .
Q. What are the primary biological targets or activities associated with this compound?
this compound derivatives exhibit inhibitory activity against soluble epoxide hydrolase (sEH), a key enzyme in eicosanoid metabolism. In vitro enzymatic assays using fluorescent substrates (e.g., PHOME) are employed to measure IC values, with reported potency comparable to benchmark inhibitors like t-AUCB .
Advanced Research Questions
Q. How can reaction conditions be optimized for the I2_22-DMSO-mediated transannulation of benzo[d]isoxazol-3-amine to minimize byproducts?
Key parameters include:
- Solvent polarity : DMSO is critical for stabilizing intermediates.
- Temperature : Reactions performed at 80–100°C enhance yield (reported up to 78%).
- Stoichiometry : A 1:1:1 molar ratio of benzo[d]isoxazol-3-amine, aryl methyl ketone, and enaminone minimizes dimerization byproducts.
- Workup : Sequential extraction with ethyl acetate and aqueous HCl removes unreacted iodine and polar impurities .
Q. What strategies are effective for modifying the phenolic hydroxyl group in pyrimidine derivatives synthesized from this compound?
Post-synthetic modifications include:
- Alkylation : Using alkyl halides (e.g., methyl iodide) in the presence of KCO in DMF.
- Acylation : Acetic anhydride or benzoyl chloride under basic conditions.
- Sulfonation : Sulfur trioxide-pyridine complex in dichloromethane. These modifications enhance solubility or enable conjugation to biomolecules for target validation studies .
Q. How does the 5-(trifluoromethyl) substitution on the benzo[d]isoxazole ring influence sEH inhibitory activity?
Comparative studies show that 5-(trifluoromethyl) substitution (CAS 868271-14-1) increases potency due to enhanced hydrophobic interactions with the sEH active site. Structure-activity relationship (SAR) analyses using molecular docking (e.g., AutoDock Vina) reveal that the CF group occupies a hydrophobic pocket near Val-523 and Phe-497 residues, improving binding affinity by ~3-fold compared to non-substituted analogs .
Q. What analytical challenges arise in characterizing trace impurities during large-scale synthesis?
Impurities often include:
- Unreacted intermediates : e.g., 3-chloro-5-nitrobenzo[d]isoxazole (CAS 868271-14-1 derivatives).
- Dimerization products : Detected via LC-MS at m/z 480–500. Mitigation involves orthogonal purification (e.g., preparative HPLC with a C18 column and 0.1% TFA/ACN gradient) and quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
